molecular formula C17H19N5O8 B13164630 iso-Boc-D-His(Dnp)-OH

iso-Boc-D-His(Dnp)-OH

Cat. No.: B13164630
M. Wt: 421.4 g/mol
InChI Key: AHBPKGJUEPOXHK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-Boc-D-His(Dnp)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is modified with protective groups to facilitate its incorporation into peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iso-Boc-D-His(Dnp)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group.

    Protection of the Imidazole Ring: The imidazole ring of histidine is protected using a dinitrophenyl (Dnp) group.

    Coupling Reaction: The protected histidine is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Iso-Boc-D-His(Dnp)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Dnp protective groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrazine or thiols for Dnp removal.

    Coupling: HBTU, DCC, or EDC as coupling reagents in the presence of a base like DIPEA.

Major Products Formed

    Deprotected Histidine: Removal of protective groups yields free histidine.

    Peptides: Coupling reactions yield peptides with this compound incorporated.

Scientific Research Applications

Iso-Boc-D-His(Dnp)-OH is used in various scientific research applications, including:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Biological Studies: To study the role of histidine in proteins and enzymes.

    Drug Development: As a precursor in the synthesis of peptide-based drugs.

Mechanism of Action

The mechanism of action of iso-Boc-D-His(Dnp)-OH is primarily related to its role in peptide synthesis. The protective groups (Boc and Dnp) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide.

Comparison with Similar Compounds

Similar Compounds

    Boc-His-OH: Histidine protected with a Boc group.

    Dnp-His-OH: Histidine protected with a Dnp group.

    Fmoc-His-OH: Histidine protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

Iso-Boc-D-His(Dnp)-OH is unique due to the combination of Boc and Dnp protective groups, which provide dual protection and facilitate selective deprotection during peptide synthesis.

Properties

Molecular Formula

C17H19N5O8

Molecular Weight

421.4 g/mol

IUPAC Name

(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1

InChI Key

AHBPKGJUEPOXHK-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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